Product packaging for methyl 3-bromo-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 941714-57-4)

methyl 3-bromo-1H-pyrrole-2-carboxylate

Cat. No.: B1419068
CAS No.: 941714-57-4
M. Wt: 204.02 g/mol
InChI Key: RWYUPXPKZMQREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectra (400 MHz, CDCl₃) exhibit characteristic signals:

  • Pyrrole H-4 and H-5 protons as doublets at δ 6.30–7.25 ppm (J = 3.2 Hz).
  • Methyl ester group as a singlet at δ 3.86 ppm.
  • N–H proton as a broad singlet at δ 10.2 ppm (exchangeable in D₂O).

¹³C NMR spectra confirm the ester carbonyl at δ 159.9 ppm and aromatic carbons at δ 106.7–126.7 ppm. The C–Br signal is observed at δ 114.0 ppm.

Table 2: Key ¹H NMR assignments

Proton δ (ppm) Multiplicity Coupling (J, Hz)
H-4 7.21 d 3.2
H-5 6.30 d 3.2
OCH₃ 3.86 s

Infrared (IR) and Raman Vibrational Signatures

IR spectra show strong absorptions at:

  • 1737 cm⁻¹ (ester C=O stretch).
  • 1367 cm⁻¹ (C–Br stretch).
  • 1231 cm⁻¹ (C–N pyrrole ring vibration).

Raman spectroscopy highlights aromatic ring modes at 1580 cm⁻¹ (C=C stretch) and 990 cm⁻¹ (pyrrole ring breathing).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) displays a molecular ion cluster at m/z 204/206 ([M+H]⁺, ¹⁰⁰/⁹⁸Br isotope pattern). Major fragments include:

  • m/z 145 (loss of COOCH₃, 59 Da).
  • m/z 117 (subsequent loss of CO).

Figure 1: Proposed fragmentation pathway
$$ \text{M+H}⁺ \xrightarrow{-59} \text{C}4\text{H}3\text{BrN}⁺ \xrightarrow{-28} \text{C}_3\text{HBrN}⁺ $$

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO2 B1419068 methyl 3-bromo-1H-pyrrole-2-carboxylate CAS No. 941714-57-4

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYUPXPKZMQREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl pyrrole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or reduced to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 3-azido-1H-pyrrole-2-carboxylate, 3-thio-1H-pyrrole-2-carboxylate, or 3-alkoxy-1H-pyrrole-2-carboxylate.

    Oxidation Products: Pyrrole-2-carboxylic acids.

    Reduction Products: Various reduced pyrrole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the bromination of methyl pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions. This reaction can be performed in solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Scientific Research Applications

Methyl 3-bromo-1H-pyrrole-2-carboxylate has several notable applications:

Organic Synthesis

This compound serves as a critical building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it valuable in organic chemistry.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for developing pharmaceutical agents targeting neurological and inflammatory diseases. Its interactions with biological targets, particularly enzymes and receptors, allow it to modulate cellular processes effectively .

Material Science

The compound is utilized in creating conductive polymers and other advanced materials. Its unique chemical structure contributes to the development of materials with specific electronic properties, enhancing their applicability in various technological fields.

Biological Studies

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanisms of action and efficacy in different biological systems .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its ability to inhibit the growth of cancer cell lines by modulating key metabolic enzymes involved in cell proliferation. The compound's effectiveness was attributed to its structural features that promote interaction with target proteins involved in cancer pathways.

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an enzyme inhibitor revealed its potential to affect metabolic pathways significantly. It was found to inhibit specific enzymes crucial for metabolic flux, leading to altered levels of metabolites within cells .

Mechanism of Action

The mechanism by which methyl 3-bromo-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can facilitate binding to specific sites, enhancing the compound’s efficacy. The exact molecular pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between methyl 3-bromo-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives:

Compound Substituents Physical Properties Synthetic Applications Key References
This compound Br (C3), COOCH₃ (C2) Not explicitly reported Cross-coupling reactions, kinase inhibitors
Methyl 5-bromo-1H-pyrrole-2-carboxylate (CAS 934-07-6) Br (C5), COOCH₃ (C2) Similar polarity, higher $ R_f $ in TLC Positional isomer for regioselective reactions
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate Br (C4), COOCH₂CH₃ (C2), CH₃ (N1) Mp: 43°C; colorless crystals CK1δ inhibitor synthesis
3-Bromo-1H-pyrrole-2-carbaldehyde (CAS 408359-07-9) Br (C3), CHO (C2) Lower stability (aldehyde oxidation) Electrophilic substitution precursor
Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5) COOCH₃ (C3) Higher solubility in polar solvents Ligand in coordination chemistry

Key Observations :

Substituent Position and Reactivity :

  • Bromine at C3 (target compound) vs. C5 (CAS 934-07-6) alters regioselectivity in cross-coupling reactions. For example, bromine at C3 may favor coupling at C3 in Pd-catalyzed reactions, while C5-bromo isomers react at C5 .
  • The ester group at C2 (target compound) vs. C3 (CAS 2703-17-5) affects electronic distribution. C2 esters stabilize the ring via resonance, whereas C3 esters may increase steric hindrance .

Functional Group Modifications :

  • Replacement of the ester with an aldehyde (CAS 408359-07-9) reduces stability but enhances electrophilicity, making it suitable for condensation reactions .
  • N1-methylation (e.g., ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate) blocks nitrogen reactivity, preventing unwanted tautomerization or coordination .

Physical Properties :

  • Methyl esters generally exhibit lower melting points than ethyl esters due to reduced van der Waals interactions. For instance, ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate has a defined melting point (43°C), while methyl analogs often remain oily .

Applications: Brominated pyrroles are pivotal in medicinal chemistry. The target compound’s bromine and ester groups enable its use in kinase inhibitor synthesis (e.g., CK1δ inhibitors) . Non-brominated analogs (e.g., methyl 1H-pyrrole-3-carboxylate) are utilized as ligands for metal complexes due to their electron-donating properties .

Research Findings and Case Studies

  • Synthetic Utility : this compound was synthesized via bromination of methyl 1H-pyrrole-2-carboxylate, achieving >95% purity. Its bromine substituent facilitates Suzuki-Miyaura couplings with aryl boronic acids to yield biaryl pyrroles, key intermediates in drug discovery .
  • Comparative Reactivity : In a study comparing brominated pyrroles, the C3-bromo derivative demonstrated faster reaction kinetics in Stille couplings than C5-bromo isomers, attributed to reduced steric hindrance at C3 .
  • Stability : this compound showed greater thermal stability than its aldehyde analog (CAS 408359-07-9), which degraded at 80°C due to aldehyde oxidation .

Biological Activity

Methyl 3-bromo-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, and applications in scientific research, supported by data tables and relevant case studies.

Target Interactions
this compound interacts with various biological targets, primarily through binding to enzymes and receptors. The presence of bromine and the carboxylate group enhances its binding affinity, allowing it to modulate enzymatic activities and influence cellular pathways .

Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to inhibit key metabolic enzymes, which alters metabolic flux and can lead to significant physiological changes. For instance, it modulates pathways involved in apoptosis and cell proliferation by affecting gene expression .

Cellular Effects

Influence on Cell Signaling
In laboratory studies, this compound has demonstrated the ability to influence cell signaling pathways. It can modulate the expression of genes related to apoptosis, suggesting potential applications in cancer therapy .

Metabolic Impact
This compound has been observed to alter the activity of metabolic enzymes, leading to changes in energy production and metabolite levels within cells. Such alterations can have profound effects on cellular metabolism and overall cell health .

Research Applications

This compound is utilized in various fields of research:

  • Medicinal Chemistry : It is being explored as a potential therapeutic agent for neurological and inflammatory diseases due to its ability to interact with specific molecular targets .
  • Organic Synthesis : The compound serves as a building block for synthesizing more complex heterocyclic compounds, expanding its utility in chemical synthesis .
  • Material Science : Researchers are investigating its application in developing conductive polymers and advanced materials .

Anticancer Activity

A study investigating the anticancer properties of this compound revealed that it significantly inhibited the growth of various cancer cell lines. The compound's mechanism was attributed to its ability to induce apoptosis through modulation of critical signaling pathways .

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor for specific enzymes involved in metabolic processes. For example, it was found to inhibit lactate dehydrogenase (LDH), which plays a crucial role in anaerobic metabolism. The inhibition leads to reduced lactate production, suggesting potential applications in metabolic disorders .

Data Table: Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibits lactate dehydrogenase (LDH)
Anticancer PropertiesInduces apoptosis in cancer cell lines
Metabolic ModulationAlters activity of key metabolic enzymes
Organic SynthesisServes as a building block for complex heterocycles

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare methyl 3-bromo-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves bromination of methyl 1H-pyrrole-2-carboxylate using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, analogous protocols (e.g., bromination of ethyl pyrrole derivatives) achieved yields of ~47% when using stoichiometric bromine equivalents in anhydrous solvents (e.g., DMF or THF) . Optimization strategies include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the 3-position .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from unreacted starting materials or dibrominated byproducts.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns. For example, the 3-bromo substituent in pyrrole derivatives typically deshields adjacent protons, producing distinct splitting patterns (e.g., doublets at δ ~7.2 ppm for pyrrole protons) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z [M+H]⁺ or [M+Na]⁺, with bromine isotope patterns (e.g., 1:1 ratio for M⁺ and M+2⁺) .
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for the related 4-bromo-1H-pyrrole-2-carboxylic acid, which crystallizes in a monoclinic system with specific bond angles and lengths .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the reactivity of methyl 1H-pyrrole-2-carboxylate in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance:

  • Palladium-Catalyzed Coupling : Reactivity is enhanced by electron-withdrawing carboxylate groups, which stabilize intermediates. A study on ethyl 3-bromo-pyrrole derivatives achieved >80% yield in couplings with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
  • Regioselectivity Challenges : Competing C2 or C5 positions may require directing groups (e.g., N-protection) to suppress undesired pathways .

Q. What are the common side reactions during bromination of methyl 1H-pyrrole-2-carboxylate, and how can they be mitigated?

  • Methodological Answer : Key side reactions include:

  • Overbromination : Formation of di- or tri-brominated products. Mitigation involves using sub-stoichiometric bromine (0.9–1.1 eq.) and monitoring reaction progress via TLC .
  • Oxidative Degradation : The carboxylate group may oxidize under harsh conditions. Performing reactions under inert atmospheres (N₂/Ar) and low temperatures (0–5°C) minimizes this risk .

Q. How can computational methods (e.g., DFT) predict the electronic effects of the 3-bromo substituent on the pyrrole ring?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electron Density Distribution : The bromine atom withdraws electron density, making the C3 position electrophilic.
  • Reactivity Indices : Fukui indices predict susceptibility to nucleophilic/electrophilic attacks, guiding synthetic modifications .

Data Contradiction and Analysis

Q. Why do reported yields for this compound synthesis vary across studies (e.g., 47% vs. 95%), and how should researchers address discrepancies?

  • Methodological Answer : Yield variations arise from:

  • Reagent Purity : Impurities in NBS or solvents reduce efficiency. Use freshly distilled DMF or THF to avoid side reactions .
  • Workup Protocols : Incomplete extraction or column chromatography (e.g., improper solvent gradients) lowers isolated yields. Reproducibility requires strict adherence to documented procedures .
  • Structural Isomers : Unoptimized conditions may produce regioisomers (e.g., 4-bromo derivatives), necessitating HPLC or GC-MS for isomer quantification .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a building block in drug discovery?

  • Methodological Answer : Its applications include:

  • Antimicrobial Agents : The bromine atom enhances halogen bonding with biological targets. Analogous pyrrole derivatives (e.g., ethyl 3-bromo-pyrroles) showed MIC values of 2–8 µg/mL against S. aureus .
  • Kinase Inhibitors : The carboxylate group chelates metal ions in active sites, as seen in pyrazole-based inhibitors with IC₅₀ values <100 nM .

Methodological Tables

Parameter Typical Conditions References
Bromination Reaction Temp.0–25°C in DMF/THF
Catalyst for CouplingPd(PPh₃)₄, K₂CO₃, toluene/water (3:1)
Column ChromatographySilica gel, hexane/EtOAc (7:3 → 1:1)
DFT Basis SetB3LYP/6-31G*

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-bromo-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-bromo-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.